Ethyl [4-(2-methylpropanoyl)phenyl]acetate
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Overview
Description
Ethyl [4-(2-methylpropanoyl)phenyl]acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes an ethyl group, a phenyl ring, and a 2-methylpropanoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(2-methylpropanoyl)phenyl]acetate typically involves the esterification of 4-(2-methylpropanoyl)phenylacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
4-(2-methylpropanoyl)phenylacetic acid+ethanolacid catalystEthyl [4-(2-methylpropanoyl)phenyl]acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(2-methylpropanoyl)phenyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-(2-methylpropanoyl)phenylacetic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: The ester can undergo transesterification with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride.
Transesterification: Acid catalysts such as sulfuric acid or base catalysts like sodium methoxide are used.
Major Products
Hydrolysis: 4-(2-methylpropanoyl)phenylacetic acid and ethanol.
Reduction: The corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Ethyl [4-(2-methylpropanoyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl [4-(2-methylpropanoyl)phenyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The phenyl ring and 2-methylpropanoyl group contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Ethyl [4-(2-methylpropanoyl)phenyl]acetate can be compared with other esters such as ethyl acetate and methyl acetate. While all these compounds share the ester functional group, this compound is unique due to its specific substituents, which impart distinct chemical and physical properties.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl acetate: Used as a solvent and in the production of adhesives and coatings.
Ethyl benzoate: Known for its pleasant aroma and used in fragrances and flavorings.
This compound stands out due to its specific structure, which makes it suitable for specialized applications in research and industry.
Properties
CAS No. |
65813-58-3 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 2-[4-(2-methylpropanoyl)phenyl]acetate |
InChI |
InChI=1S/C14H18O3/c1-4-17-13(15)9-11-5-7-12(8-6-11)14(16)10(2)3/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
ACDIGXXPDQRULO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(=O)C(C)C |
Origin of Product |
United States |
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